molecular formula C7H7F3OS B2423810 (1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol CAS No. 2241107-30-0

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol

Cat. No.: B2423810
CAS No.: 2241107-30-0
M. Wt: 196.19
InChI Key: UDTBDBXIKDHUHN-BYPYZUCNSA-N
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Description

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol is a chiral alcohol intermediate of high interest in pharmaceutical and organic synthesis research. Compounds featuring a stereogenic center adjacent to an alcohol functional group, similar to this one, are widely utilized as key precursors for constructing more complex active pharmaceutical ingredients (APIs) . The presence of the trifluoromethyl (CF3) group is a common strategy in modern drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . The thiophene ring system present in this compound is a privileged scaffold in medicinal chemistry, found in molecules with a range of biological activities. This specific chiral synthon serves as a valuable building block for researchers developing novel small-molecule therapeutics, agrochemicals, and materials science products. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3OS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4,11H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTBDBXIKDHUHN-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Ketone Precursors

The enantioselective synthesis of this compound often begins with the reduction of a prochiral ketone intermediate. A patented enzymatic approach utilizes alcohol dehydrogenase (ADH) in the presence of nicotine adenine dinucleotide (NADH) and a cofactor recycling system. For example, 1-[5-(trifluoromethyl)thiophen-3-yl]ethan-1-one is treated with ADH under aqueous conditions at 15–20°C, achieving >99% enantiomeric excess (ee) of the (S)-enantiomer. The cofactor recycling system, which regenerates NADH in situ, ensures cost-effective scalability.

This method’s success hinges on substrate specificity and enzyme stability. ADH variants engineered for broad substrate tolerance have demonstrated conversion rates exceeding 90% within 24 hours. Key parameters include:

  • pH : Optimal activity occurs between pH 6.5–7.5
  • Temperature : Maintained at 20±5°C to prevent enzyme denaturation
  • Substrate loading : Typically 50–100 g/L to balance reaction velocity and inhibition

Trifluoromethylation of Thiophene Derivatives

While direct trifluoromethylation of thiophene rings presents challenges, recent advances in transition metal catalysis enable selective functionalization. Although excluded sources mention trifluoromethyl iodide (CF3I) as a reagent, patent data reveals alternative strategies using Grignard reagents and carbon dioxide. In one protocol, 5-bromo-4-methylthiophene undergoes magnesium-halogen exchange followed by quenching with carbon dioxide gas to install the carboxylic acid moiety, which is subsequently reduced to the alcohol.

Reaction Sequence :

  • Metalation : 5-Bromo-4-methylthiophene + Ethyl magnesium chloride → Organomagnesium intermediate
  • Carboxylation : CO2 gas (0–5°C) → Thiophene-3-carboxylic acid derivative
  • Reduction : LiAlH4 or catalytic hydrogenation → Primary alcohol

Enantiomeric Purification Techniques

Diastereomeric Crystallization

Industrial-scale production prioritizes crystallization-based purification to enhance ee. A solvent system comprising isopropanol and water (9:1 v/v) effectively separates enantiomers of structurally related compounds, increasing ee from 95% to >99.9%. The process involves:

  • Dissolving crude product in warm isopropanol (40–50°C)
  • Gradual addition of water to induce supersaturation
  • Seeding with enantiopure crystals to direct crystallization

Table 1 : Solvent Systems for Enantiomeric Enrichment

Solvent Combination Temperature Range ee Improvement Source
Isopropanol/Water (9:1) 0–5°C 95% → 99.9%
Ethyl Acetate/Heptane 20–25°C 90% → 98.5%
Tetrahydrofuran/Hydrocarbon 10–15°C 88% → 97%

Chromatographic Resolution

Though less common in industry due to cost, simulated moving bed (SMB) chromatography resolves enantiomers using chiral stationary phases. A cellulose tris(3,5-dimethylphenylcarbamate) column with hexane/isopropanol mobile phase achieves baseline separation (α = 1.8) for analytical-scale purification.

Industrial Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve heat transfer and mixing efficiency during exothermic steps like Grignard formation. A patented configuration uses:

  • Reactor 1 : Magnesium turnings in tetrahydrofuran (THF) at 50°C
  • Reactor 2 : CO2 gas bubbling at 2 bar pressure
  • Residence time : 15 minutes per stage

This setup increases throughput by 300% compared to batch processes while reducing solvent waste.

Waste Stream Management

The synthesis generates magnesium salts and aqueous HCl byproducts. Neutralization with sodium bicarbonate followed by reverse osmosis recovers 85% of process water. THF solvent is distilled and reused, achieving 95% recovery rates.

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency Metrics

Parameter Enzymatic Reduction Chemical Synthesis
Overall Yield 88–92% 65–75%
Enantiomeric Excess >99.9% 95–98%
Process Cost (USD/kg) 1200 950
Environmental Factor (E) 8.2 15.6

The enzymatic route excels in stereochemical control but faces higher enzyme procurement costs. Chemical synthesis offers lower upfront expenses but requires additional purification steps.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 5-(trifluoromethyl)thiophene-3-carboxylic acid, while reduction can produce 5-(trifluoromethyl)thiophene .

Scientific Research Applications

Medicinal Chemistry

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol is explored for its potential in drug development. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates cell membrane penetration, making it a candidate for:

  • Antimicrobial Agents : Studies indicate potential antimicrobial and antifungal properties, which are critical for developing new treatments against resistant strains.
  • Pharmacokinetic Improvement : The compound's structure may lead to improved absorption and bioavailability of therapeutic agents.

Material Science

In material science, this compound is utilized in the development of advanced materials with:

  • Increased Thermal Stability : The presence of the trifluoromethyl group contributes to enhanced thermal properties.
  • Resistance to Degradation : Its unique structure helps in formulating materials that resist environmental degradation.

Biological Studies

Recent research has focused on the biological interactions of this compound:

  • Mechanism of Action : The compound interacts with specific molecular targets, modulating pathways that could lead to therapeutic effects.
  • Structure-Activity Relationship (SAR) : Molecular modeling studies suggest that modifications in the thiophene ring can optimize biological profiles, enhancing efficacy against various diseases.

Case Study 1: Antimicrobial Activity

In a recent study, this compound was evaluated for its antimicrobial activity against several bacterial strains. The results indicated significant inhibition at concentrations below 50 µM, suggesting its potential as a therapeutic agent.

Case Study 2: Cytotoxicity Assays

Another investigation assessed the cytotoxic effects of this compound on human cell lines. Findings revealed that at low concentrations, it did not exhibit significant cytotoxicity, indicating safety for further exploration in therapeutic applications.

Mechanism of Action

The mechanism of action of (1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)thiophene-3-carboxylic acid
  • 5-(Trifluoromethyl)thiophene
  • 1-(Trifluoromethyl)thiophen-3-yl)ethanol

Uniqueness

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and an ethanol moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve the compound's interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.

Chemical Characteristics

  • Molecular Formula : C7H8F3OS
  • Molecular Weight : Approximately 201.2 g/mol
  • Chirality : The presence of a chiral center makes this compound significant for stereochemical studies.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards these receptors, which may lead to therapeutic applications in treating neurological conditions such as depression and anxiety .

Binding Affinity and Receptor Interaction

Preliminary studies have indicated that this compound interacts with serotonin receptors, suggesting potential antidepressant or anxiolytic effects. The binding affinity studies demonstrate that the trifluoromethyl substitution significantly influences the compound's pharmacodynamics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable features of compounds related to this compound:

Compound NameStructureNotable Features
(1R)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamineC7H8F3NSEnantiomer with potentially different biological activity
2-(3-Thienyl)ethanolC7H8OSLacks trifluoromethyl group, affecting lipophilicity
2-[5-(Trifluoromethyl)-2-thienyl]ethanolC7H8F3OSSimilar thienyl structure but different substitution pattern

This comparative analysis highlights the unique properties of this compound, particularly its enhanced lipophilicity due to the trifluoromethyl group.

Neurological Applications

Research has suggested that compounds containing thienyl groups often exhibit interactions with neurotransmitter systems. For instance, studies focused on similar compounds have shown their effectiveness in modulating serotonin uptake, which is critical in developing antidepressants .

Antimicrobial Activity

While primarily studied for its neurological implications, there is emerging evidence regarding the antimicrobial properties of thienyl compounds. A study demonstrated that structurally similar compounds exhibited significant antibacterial activity against various pathogens, indicating a broader spectrum of biological activity that warrants further investigation .

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